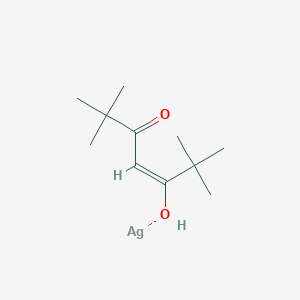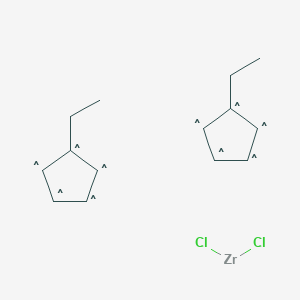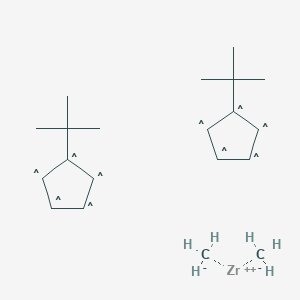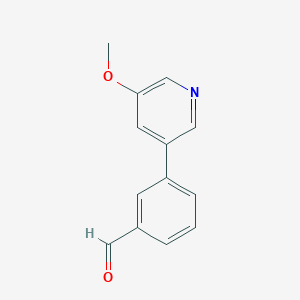
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol (TiTME 70/MEG) is a novel synthetic compound that can be used in a wide range of scientific research applications. TiTME 70/MEG is a water-soluble derivative of titanium trimethacrylate (TiTMA) and is composed of a titanium atom connected to three methacrylate groups and an ethoxyethoxyethoxide group. The methoxydiethyleneglycol (MEG) serves as a stabilizer for the compound. This compound has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
TiTME 70/MEG has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. In addition, TiTME 70/MEG has been used to study the properties of polymers, to study the properties of coordination compounds, and to study the properties of catalysts.
Mecanismo De Acción
The mechanism of action of TiTME 70/MEG is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis by facilitating the formation of new bonds between organic molecules. Additionally, the compound is thought to act as a reagent in the synthesis of polymers by forming new bonds between polymer chains. Finally, the compound is believed to act as a ligand in the synthesis of coordination compounds by forming new bonds between metal ions and organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TiTME 70/MEG are not yet fully understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, the compound has been shown to be biocompatible and non-cytotoxic when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TiTME 70/MEG in laboratory experiments is its water-solubility, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not as widely used as other compounds, making it more difficult to obtain.
Direcciones Futuras
There are a number of possible future directions for research into TiTME 70/MEG. These include further research into the compound's mechanism of action, further research into its biochemical and physiological effects, further research into its potential applications in the synthesis of polymers and coordination compounds, and further research into its potential use as a catalyst in organic synthesis. Additionally, further research into the compound's stability and solubility could lead to new and improved methods for synthesizing and using the compound. Finally, further research into the compound's potential toxicity and other safety considerations could lead to new and improved methods for using the compound in laboratory experiments.
Métodos De Síntesis
TiTME 70/MEG can be synthesized using a two-step process. The first step involves the reaction of titanium tetrachloride with methacryloyl chloride in aqueous solution to form Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol. The second step involves the reaction of this compound with ethoxyethoxyethoxide in aqueous solution to form TiTME 70/MEG.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



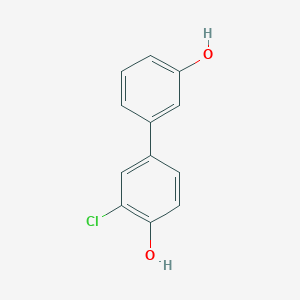
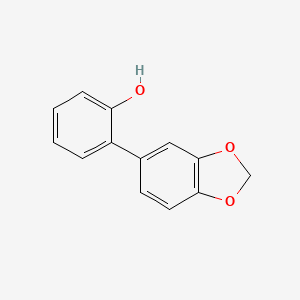
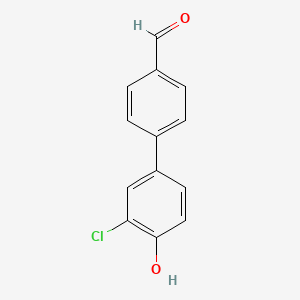
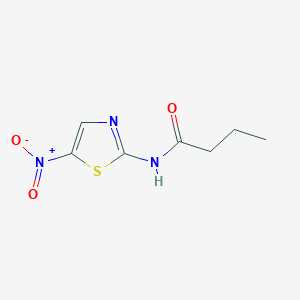
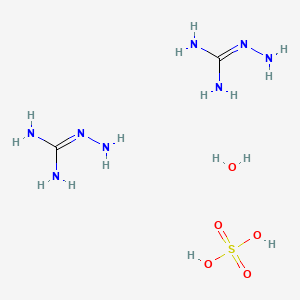
![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
